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Compound of Interest

Compound Name: Meobal-d3

Cat. No.: B12402277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive and specific

detection of Meobal-d3 (deuterated methylcobalamin) using liquid chromatography-tandem

mass spectrometry (LC-MS/MS). Meobal-d3 is a stable isotope-labeled form of

methylcobalamin, an active form of vitamin B12, and is commonly used as an internal standard

in pharmacokinetic and metabolic studies of methylcobalamin.

Introduction
Methylcobalamin plays a crucial role as a cofactor for methionine synthase, an enzyme

involved in the conversion of homocysteine to methionine. This pathway is vital for DNA

synthesis, methylation reactions, and the maintenance of the central nervous system. Accurate

quantification of methylcobalamin and its metabolites is therefore essential in various fields of

research and drug development. The use of a stable isotope-labeled internal standard like

Meobal-d3 is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix

effects and variations in sample processing and instrument response.

Signaling Pathway
The metabolic pathway involving methylcobalamin is central to one-carbon metabolism. The

diagram below illustrates the role of methylcobalamin as a cofactor for methionine synthase in

the remethylation of homocysteine to methionine.
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Caption: The role of Methylcobalamin in the Methionine Cycle.

Quantitative Data
The following table summarizes the key mass spectrometric parameters for the detection of

Meobal-d3 and its non-deuterated analog, methylcobalamin (Meobal). These parameters are

crucial for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass

spectrometer.
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Compound
Molecular
Formula

Monoisotop
ic Mass
(Da)

Precursor
Ion
([M+2H]²⁺)
(m/z)

Product Ion
1 (m/z)

Product Ion
2 (m/z)

Methylcobala

min (Meobal)

C₆₃H₉₁CoN₁₃

O₁₄P
1343.5878 672.80 147.1 359.1

Meobal-d3
C₆₃H₈₈D₃CoN

₁₃O₁₄P
1346.6065 674.31 147.1 359.1

Note: The product ions originate from the fragmentation of the corrin ring and the nucleotide

side chain, which are common to both the deuterated and non-deuterated forms. Therefore, the

m/z values of the product ions are expected to be the same.

Experimental Protocols
This section details the recommended experimental workflow for the quantification of Meobal-
d3, which is typically used as an internal standard for the analysis of endogenous

methylcobalamin in biological matrices such as plasma.

Experimental Workflow
The overall workflow for sample analysis is depicted below.
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Caption: LC-MS/MS workflow for Meobal-d3 analysis.

Materials and Reagents
Meobal-d3 (Internal Standard)

Methylcobalamin (Analyte Standard)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)
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Formic acid (LC-MS grade)

Ultrapure water

Biological matrix (e.g., human plasma)

Caution: Methylcobalamin and Meobal-d3 are light-sensitive. All procedures involving these

compounds should be performed under amber or red light to prevent degradation.[1][2]

Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of methylcobalamin and Meobal-d3 from plasma

samples.

Thaw plasma samples on ice.

To 100 µL of plasma, add 10 µL of Meobal-d3 working solution (as internal standard).

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
The following parameters provide a starting point for method development and can be

optimized for specific instrumentation and applications.

4.4.1. Liquid Chromatography (LC) Conditions
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Parameter Recommended Setting

Column
C18 reversed-phase column (e.g., 2.1 x 50 mm,

1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Flow Rate 0.3 mL/min

Injection Volume 5 µL

Column Temperature 40°C

Gradient
0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95%

B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

4.4.2. Mass Spectrometry (MS) Conditions

Parameter Recommended Setting

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)

Capillary Voltage 3.5 kV

Source Temperature 150°C

Desolvation Temperature 400°C

Cone Gas Flow 50 L/hr

Desolvation Gas Flow 800 L/hr

Collision Gas Argon

4.4.3. MRM Transitions and Compound-Specific Parameters
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Compound
Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Cone
Voltage (V)

Collision
Energy (eV)

Methylcobala

min
672.80 147.1 100 40 35

359.1 100 40 25

Meobal-d3 674.31 147.1 100 40 35

359.1 100 40 25

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for

maximum signal intensity.

Conclusion
The protocols and settings outlined in this application note provide a robust framework for the

quantitative analysis of Meobal-d3 using LC-MS/MS. The use of a stable isotope-labeled

internal standard, coupled with the high selectivity and sensitivity of tandem mass

spectrometry, ensures accurate and reliable results. These methods are applicable to a wide

range of research and clinical applications where the precise measurement of methylcobalamin

is critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12402277#mass-spectrometry-settings-for-meobal-
d3-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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